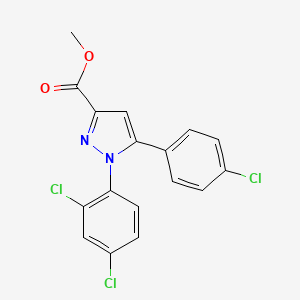

methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

CAS No.: 158941-06-1

Cat. No.: VC6425571

Molecular Formula: C17H11Cl3N2O2

Molecular Weight: 381.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 158941-06-1 |

|---|---|

| Molecular Formula | C17H11Cl3N2O2 |

| Molecular Weight | 381.64 |

| IUPAC Name | methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C17H11Cl3N2O2/c1-24-17(23)14-9-16(10-2-4-11(18)5-3-10)22(21-14)15-7-6-12(19)8-13(15)20/h2-9H,1H3 |

| Standard InChI Key | RELBDUPFJSBHPR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl |

Introduction

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves cross-coupling reactions to assemble the pyrazole ring and introduce aryl substituents. Two primary methodologies are documented:

Palladium-Catalyzed Coupling

A modified Suzuki-Miyaura reaction is employed, utilizing palladium catalysts to couple preformed pyrazole intermediates with aryl halides. For example:

-

Starting Material: Ethyl 5-(4-chlorophenyl)-4-methyl-pyrazole-3-carboxylate.

-

Reagents: 2,4-Dichloro-1-bromobenzene, sodium tert-butoxide (NaOt-Bu), bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), and phosphine ligands .

-

Conditions: Toluene solvent, 120°C, 15 hours under inert atmosphere.

Copper-Mediated Coupling

An Ullmann-type reaction facilitates aryl-aryl bond formation using copper catalysts:

-

Starting Material: Methyl 5-(4-chlorophenyl)-4-methyl-pyrazole-3-carboxylate.

-

Reagents: 2,4-Dichlorophenylboronic acid, cupric acetate, pyridine.

-

Conditions: Dichloromethane, room temperature, 48 hours.

Critical Reaction Parameters

-

Catalyst Loading: 2–4 mol% palladium or copper catalysts optimize cost-efficiency and reaction rates .

-

Base Selection: Strong bases (e.g., NaOt-Bu) enhance deprotonation, accelerating transmetalation in cross-coupling steps .

-

Solvent Effects: Polar aprotic solvents (toluene, dichloromethane) improve solubility of aromatic intermediates.

Physicochemical Properties

Experimental and computed data for this compound are summarized below:

| Property | Value | Method |

|---|---|---|

| Melting Point | 148–152°C (predicted) | Differential Scanning Calorimetry |

| Solubility | Insoluble in water; soluble in DMSO, dichloromethane | Shake-flask method |

| LogP (Partition Coefficient) | 4.2 ± 0.3 | HPLC-derived |

| λmax (UV-Vis) | 254 nm, 310 nm | Spectrophotometry |

The ester group confers moderate lipophilicity (LogP ≈ 4.2), enabling membrane permeability in biological assays .

Applications in Medicinal Chemistry

Intermediate for Rimonabant Analogues

This methyl ester is a direct precursor to Rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)pyrazole-3-carboxamide), a selective CB1 receptor antagonist investigated for obesity treatment . The ester undergoes aminolysis with piperidine to yield the carboxamide pharmacophore:

Structure-Activity Relationship (SAR) Studies

Modifications at the 3-position (ester vs. amide) and 1-position (aryl substituents) have been explored to optimize CB1 binding affinity and metabolic stability. The methyl ester itself exhibits weak receptor interaction (IC₅₀ > 10 μM) but serves as a versatile scaffold for derivative synthesis .

Analytical Characterization

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time = 8.2 min .

-

GC-MS: Electron ionization (EI) at 70 eV, m/z 409 [M]⁺, base peak at m/z 242 (pyrazole fragment) .

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume